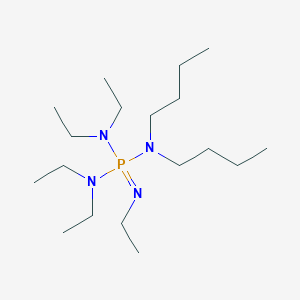
N,N-Dibutyl-N',N',N'',N'',N'''-pentaethylphosphorimidic triamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibutyl-N’,N’,N’‘,N’‘,N’‘’-pentaethylphosphorimidic triamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-N’,N’,N’‘,N’‘,N’‘’-pentaethylphosphorimidic triamide typically involves the reaction of dibutylamine with phosphorimidic triamide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of N,N-Dibutyl-N’,N’,N’‘,N’‘,N’‘’-pentaethylphosphorimidic triamide involves large-scale reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl-N’,N’,N’‘,N’‘,N’‘’-pentaethylphosphorimidic triamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of N,N-Dibutyl-N’,N’,N’‘,N’‘,N’‘’-pentaethylphosphorimidic triamide include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from the reactions of N,N-Dibutyl-N’,N’,N’‘,N’‘,N’‘’-pentaethylphosphorimidic triamide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce phosphorimidic triamide derivatives, while substitution reactions can yield a variety of substituted phosphorimidic triamides.
Scientific Research Applications
N,N-Dibutyl-N’,N’,N’‘,N’‘,N’‘’-pentaethylphosphorimidic triamide has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dibutyl-N’,N’,N’‘,N’‘,N’‘’-pentaethylphosphorimidic triamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-Dibutyl-N’,N’,N’‘,N’‘,N’‘’-pentaethylphosphorimidic triamide include:
- N,N-Dibutylformamide
- N,N-Di-n-butylthiourea
Uniqueness
N,N-Dibutyl-N’,N’,N’‘,N’‘,N’‘’-pentaethylphosphorimidic triamide is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds
Properties
CAS No. |
80920-61-2 |
|---|---|
Molecular Formula |
C18H43N4P |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
N-[bis(diethylamino)-ethylimino-λ5-phosphanyl]-N-butylbutan-1-amine |
InChI |
InChI=1S/C18H43N4P/c1-8-15-17-22(18-16-9-2)23(19-10-3,20(11-4)12-5)21(13-6)14-7/h8-18H2,1-7H3 |
InChI Key |
PEFMYSIGKFGFFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)P(=NCC)(N(CC)CC)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















